molecular formula C73H131N3O31 B1238000 Monosialoganglioside GM1

Monosialoganglioside GM1

Número de catálogo B1238000
Peso molecular: 1546.8 g/mol
Clave InChI: QPJBWNIQKHGLAU-BVLUPYCXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A specific monosialoganglioside that accumulates abnormally within the nervous system due to a deficiency of GM1-b-galactosidase, resulting in GM1 gangliosidosis.

Aplicaciones Científicas De Investigación

Memory Enhancement in Aging

Monosialoganglioside GM1 (GM1) has shown promising results in improving memory deficits. A study revealed that GM1 treatment enhanced both acquisition and retention performance in senescent rats, indicating its potential to mitigate memory deficits in aging animals (Silva et al., 1996).

Bibliometric Analysis

A comprehensive bibliometric analysis conducted from 1942 to 2011 highlights GM1 as a significant topic in scientific research, covering both clinical and basic science domains. The study noted a peak in GM1 research during the 1990s, emphasizing its widespread scientific interest (Xu et al., 2012).

Learning and Memory in Normal Animals

GM1 has also been observed to positively affect learning and memory in normal animals, not just those with deficits. This was demonstrated in a study where GM1-treated mice showed improved performance in a discriminative avoidance conditioning task (Silva et al., 1997).

Protection Against Neurological Conditions

GM1 has protective properties against neurological conditions like seizures and ischemia. It has been found effective in mitigating oxidative stress and preserving Na+,K+-ATPase activity, offering significant neuroprotection (Fighera et al., 2006).

Interaction with β-Amyloid in Alzheimer's Disease

GM1 might play a role in Alzheimer's disease development due to its interaction with β-amyloid. This interaction could be both neuroprotective and potentially involved in seeding β-amyloid aggregation, suggesting a dual role in the disease's pathology (Cebecauer et al., 2017).

Neuroprotection Through Antioxidant Activity

GM1 enhances the brain's enzymatic antioxidant defenses, particularly catalase activity, thereby contributing to its neuroprotective effects (Fighera et al., 2004).

Activation of Nerve Growth Factor Receptors

GM1 activates high-affinity nerve growth factor receptor trkA, suggesting a mechanism for its neurotrophic effects in treating various neurological disorders (Rabin & Mocchetti, 1995).

Reduction of Hypoxic-Ischemic Damage

GM1 shows efficacy in reducing neuronal damage and facilitating functional recovery after brain injury, potentially due to its attenuation of excitotoxicity and potentiation of neuronotrophic factors (Leon et al., 1990).

Propiedades

Fórmula molecular

C73H131N3O31

Peso molecular

1546.8 g/mol

Nombre IUPAC

(2S,4S,5R,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1

Clave InChI

QPJBWNIQKHGLAU-BVLUPYCXSA-N

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Sinónimos

Ceramide, Monosialosyl Tetraglycosyl
G(M1) Ganglioside
Ganglioside, GM1
GM1 Ganglioside
GM1a Monosialoganglioside
Monosialoganglioside, GM1a
Monosialosyl Tetraglycosyl Ceramide
Tetraglycosyl Ceramide, Monosialosyl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.